molecular formula C6H4Br2ClN B13942822 3,5-dibromo-4-chloro-2-methylPyridine

3,5-dibromo-4-chloro-2-methylPyridine

Cat. No.: B13942822
M. Wt: 285.36 g/mol
InChI Key: DSUSBXOHVCFGOT-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloro-2-methylPyridine is a halogenated pyridine derivative Pyridine derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-chloro-2-methylPyridine typically involves halogenation reactions. One common method is the bromination of 4-chloro-2-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-chloro-2-methylPyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-chloro-2-methylPyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards specific targets . The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-chloro-2-methylPyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring.

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

3,5-dibromo-4-chloro-2-methylpyridine

InChI

InChI=1S/C6H4Br2ClN/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3

InChI Key

DSUSBXOHVCFGOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1Br)Cl)Br

Origin of Product

United States

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